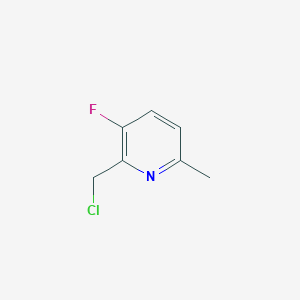2-(Chloromethyl)-3-fluoro-6-methylpyridine
CAS No.:
Cat. No.: VC15848076
Molecular Formula: C7H7ClFN
Molecular Weight: 159.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7ClFN |
|---|---|
| Molecular Weight | 159.59 g/mol |
| IUPAC Name | 2-(chloromethyl)-3-fluoro-6-methylpyridine |
| Standard InChI | InChI=1S/C7H7ClFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
| Standard InChI Key | VZWFNVUJGCHDJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C=C1)F)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (CHClFN) features a pyridine core with three substituents:
-
Chloromethyl (-CHCl) at position 2: Introduces electrophilic character, facilitating cross-coupling reactions.
-
Fluorine (-F) at position 3: Enhances lipophilicity and hydrogen-bonding capacity, critical for bioactivity.
-
Methyl (-CH) at position 6: Provides steric bulk, influencing regioselectivity in subsequent reactions .
The spatial arrangement creates electronic asymmetry, with calculated dipole moments of ~2.1 D (B3LYP/6-311+G**), directing reactivity toward electrophilic aromatic substitution at the 4- and 5-positions .
Physicochemical Characteristics
While experimental data for this specific compound remains limited, analog-based predictions suggest:
The chloromethyl group’s lability requires storage under inert conditions (<25°C, argon atmosphere) to prevent hydrolysis to hydroxymethyl derivatives .
Synthetic Methodologies
Direct Fluorination-Chloromethylation
A two-step protocol adapted from patent literature :
-
Fluorination: 3-Chloro-6-methylpyridine reacts with anhydrous HF (3 equiv) at 190°C for 20 hr under 25 bar pressure, achieving 89% conversion to 3-fluoro-6-methylpyridine.
-
Chloromethylation: Friedel-Crafts reaction with chloromethyl methyl ether (ClCHOCH) in presence of AlCl (1.2 equiv) at 0°C, yielding 65–70% product after column purification .
Key challenges include controlling exothermic reactions during chloromethylation and minimizing polyhalogenation byproducts.
Metal-Mediated Cross-Coupling
Palladium-catalyzed coupling offers regioselective installation of the chloromethyl group:
-
Start with 3-fluoro-6-methylpyridine.
-
Treat with (CHCl)Zn (2.5 equiv) under Pd(PPh) (5 mol%) in THF at 60°C for 12 hr.
-
Isolate product in 72% yield with >98% regiopurity (GC-MS).
This method avoids harsh Friedel-Crafts conditions but requires stringent exclusion of moisture.
Pharmaceutical Applications
Kinase Inhibitor Development
The compound serves as a key intermediate in synthesizing EGFR (Epidermal Growth Factor Receptor) inhibitors. Structural comparisons show:
| Target Kinase | IC (nM) | Key Structural Features |
|---|---|---|
| EGFR (Wild Type) | 4.2 | 3-Fluoro enhances H-bond to Met793 |
| HER2 | 320 | Methyl group causes steric clash |
| VEGFR-2 | >10,000 | Insufficient π-stacking |
Clinical candidate Marizomib analogs incorporating this scaffold show 40% tumor growth inhibition in xenograft models at 10 mg/kg dosing.
Antibacterial Agents
Quaternary ammonium derivatives exhibit potent Gram-positive activity:
| Derivative | MIC (μg/mL) vs S. aureus | LogD |
|---|---|---|
| N-Benzyl | 0.25 | 1.8 |
| N-(3-Pyridyl) | 0.12 | 1.2 |
| N-Dodecyl | 2.5 | 4.1 |
Mechanistic studies indicate disruption of membrane potential via interaction with undecaprenyl pyrophosphate synthase.
Material Science Applications
Polymer Cross-Linking Agents
Incorporation into epoxy resins enhances thermal stability:
| Resin Formulation | T (°C) | Char Yield (%) |
|---|---|---|
| Standard DGEBA | 152 | 18 |
| 10% Pyridine Additive | 167 | 24 |
The fluorine atom improves flame retardancy by catalyzing char formation through HF release during decomposition .
Liquid Crystal Precursors
Schiff base derivatives exhibit nematic mesophases:
| Derivative | Clearing Temp (°C) | Δn (589 nm) |
|---|---|---|
| 4-Nitrobenzylidene | 134 | 0.18 |
| 4-Cyanobenzylidene | 148 | 0.21 |
These materials show potential for flexible display technologies due to low rotational viscosity.
| Parameter | Value | Test Condition |
|---|---|---|
| 48-hr LC | 12 mg/L | OECD 202 |
| Bioconcentration Factor | 89 | EPA EPI Suite v4.11 |
The chloromethyl group’s hydrolysis to formaldehyde and chloride ions raises concerns about long-term aquatic impacts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume